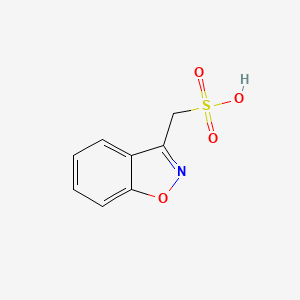








|
REACTION_CXSMILES
|
[O:1]1[C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=2[C:3]([CH2:10]C(O)=O)=[N:2]1.Cl[S:15]([OH:18])(=[O:17])=[O:16]>O1CCOCC1>[O:1]1[C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=2[C:3]([CH2:10][S:15]([OH:18])(=[O:17])=[O:16])=[N:2]1
|


|
Name
|
|
|
Quantity
|
200 g
|
|
Type
|
reactant
|
|
Smiles
|
O1N=C(C2=C1C=CC=C2)CC(=O)O
|
|
Name
|
|
|
Quantity
|
82.6 mL
|
|
Type
|
reactant
|
|
Smiles
|
ClS(=O)(=O)O
|
|
Name
|
xylenes
|
|
Quantity
|
1000 mL
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
600 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCOCC1
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
62.5 (± 2.5) °C
|
|
Type
|
CUSTOM
|
|
Details
|
the mixture was stirred for one hour at room temperature
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was cooled in an ice-bath
|
|
Type
|
TEMPERATURE
|
|
Details
|
maintaining the internal temperature below 20° C
|
|
Type
|
TEMPERATURE
|
|
Details
|
cooled to room-temperature
|
|
Type
|
ADDITION
|
|
Details
|
was added
|
|
Type
|
FILTRATION
|
|
Details
|
It was filtered
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
|
Type
|
CUSTOM
|
|
Details
|
The suspension obtained
|
|
Type
|
TEMPERATURE
|
|
Details
|
was heated to 50-60° C. for three hours
|
|
Duration
|
3 h
|
|
Type
|
TEMPERATURE
|
|
Details
|
gradually cooled to 0-5° C.
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
FILTRATION
|
|
Details
|
The precipitate was filtered off under a nitrogen atmosphere
|
|
Type
|
WASH
|
|
Details
|
washed with 400 mL 1,4-dioxane/xylenes (v/v=1:9)
|
|
Type
|
CUSTOM
|
|
Details
|
It was dried at 60° C. for approximately 16 hours in a vacuum oven (≦1 mm Hg)
|
|
Duration
|
16 h
|


Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
O1N=C(C2=C1C=CC=C2)CS(=O)(=O)O
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 218.14 g | |
| YIELD: PERCENTYIELD | 90.6% | |
| YIELD: CALCULATEDPERCENTYIELD | 90.5% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |